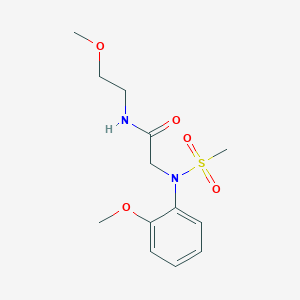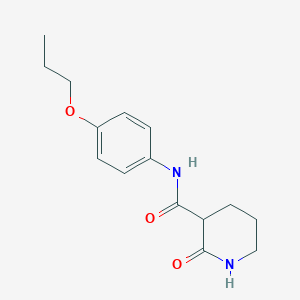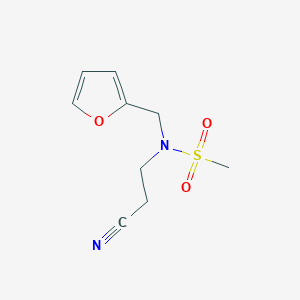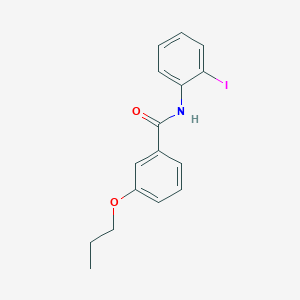
N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MMG or MMG-11, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MMG-11 is a glycine transporter 1 (GlyT1) inhibitor, which means it blocks the reuptake of glycine in the brain. This inhibition of GlyT1 has been shown to have potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.
作用機序
MMG-11 works by inhibiting the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of various brain functions, including memory, learning, and mood. By inhibiting the reuptake of glycine, MMG-11 increases the availability of glycine in the brain, which can have therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MMG-11 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a critical role in the regulation of various brain functions, including memory and learning. MMG-11 has also been shown to have anxiolytic and antidepressant effects, which are thought to be mediated by its effects on the neurotransmitter systems in the brain.
実験室実験の利点と制限
One of the major advantages of MMG-11 is its specificity for the N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter. This specificity makes it a useful tool for studying the role of glycine in various neurological and psychiatric disorders. However, one of the limitations of MMG-11 is its relatively low potency, which can make it difficult to achieve therapeutic effects at lower doses.
将来の方向性
There are several future directions for the study of MMG-11. One area of interest is the potential use of MMG-11 in the treatment of pain and addiction. MMG-11 has been shown to have analgesic effects in animal models, and it may have potential as a non-opioid pain medication. Additionally, MMG-11 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.
Another area of interest is the development of more potent and selective N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. This could lead to the development of more effective treatments for various neurological and psychiatric disorders. Additionally, the study of the mechanisms underlying the therapeutic effects of MMG-11 could lead to a better understanding of the role of glycine in the brain and the development of new treatments for various brain disorders.
Conclusion:
MMG-11 is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. It works by inhibiting the reuptake of glycine in the brain, which can have therapeutic benefits in various brain disorders. While there are limitations to its use, MMG-11 has potential as a tool for studying the role of glycine in the brain and as a potential treatment for various neurological and psychiatric disorders.
科学的研究の応用
MMG-11 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential in the treatment of schizophrenia, depression, anxiety, and cognitive impairments. MMG-11 has also been studied for its potential use in the treatment of pain and addiction.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-9-8-14-13(16)10-15(21(3,17)18)11-6-4-5-7-12(11)20-2/h4-7H,8-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDERXNZKYNZJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]azepane](/img/structure/B3969409.png)
![2-[4-(3-ethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3969420.png)


![5-bromo-2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3969435.png)

![2-{4-[1-(3-methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969443.png)
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3969444.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3969457.png)
![allyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3969458.png)

![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3969485.png)
![2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969488.png)
![2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969499.png)